Home > Products > Screening Compounds P10591 > N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide -

N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Catalog Number: EVT-6241700
CAS Number:
Molecular Formula: C22H22ClN3O2
Molecular Weight: 395.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide is a synthetically derived molecule that acts as a potent and selective kappa-opioid receptor agonist. [ [] ] It is structurally related to other kappa-opioid receptor agonists like U-50,488H and has been explored for its potential in pain management and addiction research. [ [] ]

Synthesis Analysis

The synthesis of N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide can be achieved through a multi-step process. The synthesis typically involves utilizing readily available starting materials and employing reactions like amide coupling, alkylation, and cyclization reactions. [ [] ] One specific synthesis route uses a chiral amino acid, (1R,S)-3-aminophenyl glycine, to introduce the 3-aminophenyl substituent at the C1 position of the ethyl linking moiety. [ [] ] This specific route highlights the potential for stereoselective synthesis, allowing for the creation of specific enantiomers with potentially different biological activities.

Molecular Structure Analysis

Detailed molecular structure analysis, particularly conformational analysis, has been conducted on similar kappa-opioid receptor agonists, such as Taranabant (MK-0364). [ [] ] While specific structural data for N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide is not available in the provided literature, insights from related molecules can be extrapolated.

Studies on Taranabant, utilizing X-ray crystallography, NMR spectroscopy, and computational analysis, revealed a rigid C11-N13-C14-C16-C17 backbone but with greater flexibility around the C8-C11 and C8-O7 bonds. [ [] ] Such structural information can provide a basis for understanding the binding interactions of N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide with the kappa-opioid receptor.

Mechanism of Action

N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide functions as a kappa-opioid receptor agonist. [ [] ] This means that it binds to the kappa-opioid receptor, a G protein-coupled receptor primarily found in the central nervous system and peripheral tissues, and activates it. [ [] ]

The activation of kappa-opioid receptors leads to various downstream signaling events, including the inhibition of adenylate cyclase, which reduces intracellular cAMP levels. [ [] ] This cascade ultimately affects neuronal excitability and neurotransmitter release, contributing to its analgesic and potentially other therapeutic effects.

Applications

The primary application of N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide, based on its pharmacological activity, lies in scientific research as a pharmacological tool. [ [] ] It can be used:

N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide (8)

Compound Description: This compound serves as a foundational structure for developing kappa-selective opioid receptor ligands. [] Modifications to this core structure, particularly the introduction of isothiocyanate groups, led to the development of potent and selective kappa-opioid agonists. []

Relevance: N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide (8) shares a significant structural similarity with N-[2-(4-Chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide. Both compounds feature a phenylacetamide moiety connected to a pyrrolidine ring through an ethyl linker. This shared core structure suggests they may exhibit similar binding affinities towards opioid receptors, particularly the kappa-opioid receptor. [https://www.semanticscholar.org/paper/45431df36b6d338cb59ab796614eaaf804194766] []

Compound Description: This compound is a potent and kappa-selective opioid ligand. [] It exhibits high affinity for the kappa-opioid receptor (IC50 congruent to 1.4-1.8 nM). [] The incorporation of the 4-isothiocyanate function in the 1-phenyl ring contributes to its high affinity and kappa-selectivity. []

Relevance: This compound represents a structurally modified analog of N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide (8), with the key difference being the introduction of a 4-isothiocyanate group on the phenyl ring and two chlorine atoms on the phenylacetamide moiety. This structural modification significantly impacts the compound's binding affinity and selectivity for the kappa-opioid receptor, making it a valuable tool for studying this receptor subtype. Comparing the structure of this compound to N-[2-(4-Chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide highlights the importance of specific functional groups in achieving desired pharmacological effects. [https://www.semanticscholar.org/paper/45431df36b6d338cb59ab796614eaaf804194766] []

2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2- (1-pyrrolidinyl)ethyl]acetamide (13)

Compound Description: This compound, part of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, exhibits potent kappa-opioid agonist activity. [] It served as a lead compound for further structural modifications aimed at enhancing potency and selectivity. []

Relevance: This compound shares the core structure of a 2-(phenyl)-N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide with N-[2-(4-Chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide. Both possess a pyrrolidine ring linked to a substituted acetamide moiety, with variations in substituents on the phenyl ring and the presence of an isoxazole ring in N-[2-(4-Chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide. This structural similarity suggests they might share a similar binding mode to the kappa-opioid receptor. [https://www.semanticscholar.org/paper/b4f43138c140d614cb09f28f4348e6f20d5bb8f5] []

2-(3,4-dichloro-phenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1- pyrrolidinyl)ethyl]acetamide (48)

Compound Description: This compound, a derivative of the aforementioned compound (13), exhibits potent in vitro and in vivo kappa-opioid agonist activity, demonstrating significant analgesic effects. [] The introduction of a 3-aminophenyl group at the C1 position significantly enhanced its potency compared to compound (13). []

Relevance: This compound is another analog within the N-[2-(1-pyrrolidinyl)ethyl]acetamide series, highlighting the impact of structural variations on pharmacological activity. This compound, compared to N-[2-(4-Chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide, demonstrates the exploration of various substituents and their influence on kappa-opioid receptor interactions. [https://www.semanticscholar.org/paper/b4f43138c140d614cb09f28f4348e6f20d5bb8f5] []

Properties

Product Name

N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

IUPAC Name

N-[2-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Molecular Formula

C22H22ClN3O2

Molecular Weight

395.9 g/mol

InChI

InChI=1S/C22H22ClN3O2/c23-18-10-8-16(9-11-18)20(26-12-4-5-13-26)15-24-22(27)19-14-21(28-25-19)17-6-2-1-3-7-17/h1-3,6-11,14,20H,4-5,12-13,15H2,(H,24,27)

InChI Key

FRSYHUKQCZXNDL-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.